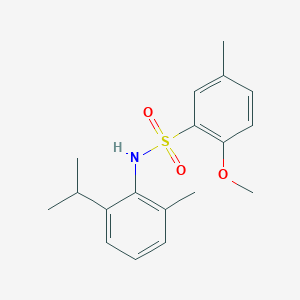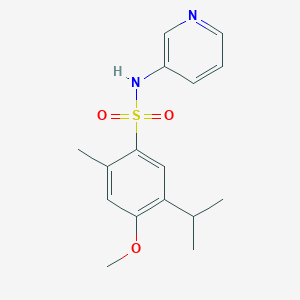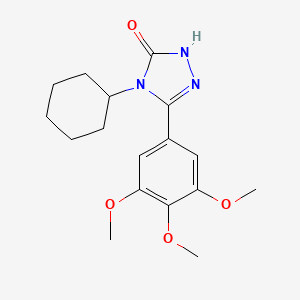
2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide
Descripción general
Descripción
2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its complex structure, which includes an isopropyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide typically involves the reaction of 2-isopropyl-6-methylaniline with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the inhibition of bacterial proliferation.
Comparación Con Compuestos Similares
- N-(2-isopropyl-6-methylphenyl)-2-methylbenzamide
- N-(2-isopropyl-6-methylphenyl)-2-phenylpropanamide
- N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
Comparison: Compared to similar compounds, 2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzenesulfonamide core. This structural feature may influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)15-8-6-7-14(4)18(15)19-23(20,21)17-11-13(3)9-10-16(17)22-5/h6-12,19H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYGCYNPOEQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4390816.png)

![2-adamantyl{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4390832.png)
![N'-(2-ethylphenyl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B4390838.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4390846.png)
![N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4390853.png)
![13-cyclopentyl-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4390860.png)
![4'-acetyl-2-amino-5'-methylspiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrol]-2'(1'H)-one](/img/structure/B4390867.png)

![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390882.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4390888.png)
![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4390918.png)
![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)
![2-chloro-N-[4-[(3,4-dimethylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B4390924.png)
